molecular formula C8H7ClO4 B1522576 4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid CAS No. 1311317-83-5

4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid

Cat. No. B1522576
CAS RN: 1311317-83-5
M. Wt: 202.59 g/mol
InChI Key: ZGZNFCAAUDQIBP-UHFFFAOYSA-N
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Description

The compound is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The “4-(2-Chloroacetyl)-5-methyl” part suggests that the compound has a chloroacetyl group and a methyl group attached to the furan ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acylation, chlorination, or condensation . For instance, chloroacetyl chloride is commonly used as an acylating agent in the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds with chloroacetyl groups are often colorless liquids that are reactive and can be corrosive .

Scientific Research Applications

Antimicrobial and Anticancer Drug Research

Compounds similar to “4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid” have been studied for their potential in combating antimicrobial and anticancer drug resistance. Researchers synthesize new derivatives and study their pharmacological activities to develop more effective treatments .

Pharmaceutical Impurity Analysis

Chemical analogs of the compound are often analyzed as impurities in pharmaceuticals. The identification and quantification of such impurities are crucial for drug safety and efficacy .

Synthetic Chemistry

Derivatives of related compounds are used in synthetic chemistry to create new molecules with potential therapeutic applications. These synthesized molecules can serve as intermediates for further modification .

Drug Discovery

In drug discovery, compounds with similar structures are evaluated for their biological significance. They may serve as key intermediates or lead compounds in the development of new drugs .

Safety and Hazards

Compounds with chloroacetyl groups can be hazardous. They are often corrosive and can cause burns and eye damage. They may also be toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(2-chloroacetyl)-5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-4-5(6(10)3-9)2-7(13-4)8(11)12/h2H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZNFCAAUDQIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid

CAS RN

1311317-83-5
Record name 4-(2-chloroacetyl)-5-methylfuran-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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